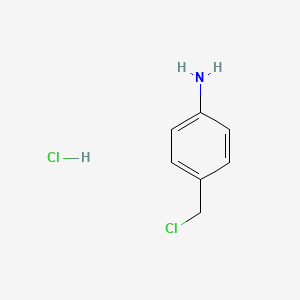
4-(chloromethyl)aniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(chloromethyl)aniline;hydrochloride is a chemical compound with the molecular formula C7H9Cl2N. It is a derivative of benzenamine (aniline) where a chloromethyl group is substituted at the para position. This compound is often used in organic synthesis and various industrial applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)aniline;hydrochloride typically involves the chloromethylation of benzenamine. One common method is the reaction of benzenamine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate imine, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
4-(chloromethyl)aniline;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzenamine derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, sodium thiolate, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution: Formation of substituted benzenamine derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced benzenamine derivatives.
科学研究应用
4-(chloromethyl)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(chloromethyl)aniline;hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also interact with biological molecules, potentially modifying their structure and function.
相似化合物的比较
Similar Compounds
Benzenamine, 4-methyl-: Similar structure but with a methyl group instead of a chloromethyl group.
Benzenamine, 4-chloro-: Contains a chlorine atom at the para position instead of a chloromethyl group.
Benzenamine, 4-(bromomethyl)-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
4-(chloromethyl)aniline;hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and functional properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.
生物活性
4-(Chloromethyl)aniline;hydrochloride is a chemical compound with significant biological activity, particularly in the context of its interactions with enzymes and cellular processes. This article explores its biological mechanisms, pharmacological properties, and potential applications based on diverse research findings.
- Molecular Formula : C7H8ClN
- Molecular Weight : 141.598 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 257.6 °C at 760 mmHg
4-(Chloromethyl)aniline primarily functions through electrophilic aromatic substitution reactions , characteristic of arylamines. The chloromethyl group can participate in nucleophilic substitutions, influencing various biochemical pathways.
Interaction with Enzymes
This compound has been shown to interact with key enzymes:
- Aniline dioxygenase
- Catechol 2,3-dioxygenase
These interactions can alter metabolic pathways and gene expression related to inflammatory responses and other cellular processes.
Cellular Effects
Research indicates that 4-(Chloromethyl)aniline affects:
- Cell Signaling Pathways : Modulating signaling cascades that influence cell proliferation and apoptosis.
- Gene Expression : Altering the expression of genes involved in inflammation and metabolism.
Pharmacological Implications
The compound's ability to modify enzyme activity suggests potential applications in drug design, particularly for targeting diseases influenced by arylamines.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- In vitro studies have demonstrated that 4-(Chloromethyl)aniline can inhibit specific enzymes, thereby affecting metabolic fluxes in cells. These findings highlight its potential as a therapeutic agent in metabolic disorders.
- Antitumor Activity :
- Inflammatory Response Modulation :
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-(Chloromethyl)aniline | Enzyme inhibition, anti-inflammatory | Not specified |
| Derivative A | Anticancer (various cell lines) | ~92.4 |
| Derivative B | Inhibition of cholinesterases | 7.31 |
属性
IUPAC Name |
4-(chloromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWHTFYXAPNCRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














